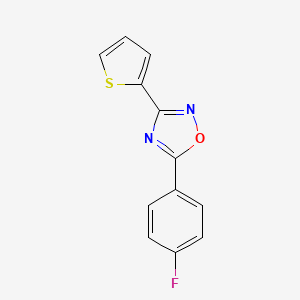

5-(4-fluorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Introduction 5-(4-fluorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family. These compounds have been extensively studied due to their diverse range of biological activities and applications in materials science.

Synthesis Analysis The synthesis of 1,3,4-oxadiazoles typically involves convergent synthetic methods. For example, derivatives of 1,3,4-oxadiazoles containing a 5-phenyl thiophene moiety were synthesized using various substituted aromatic acids converted into ethyl ester, followed by conversion into corresponding carbohydrazides. These carbohydrazides were then reacted with 5-phenyl thiophene-2-carboxaldehyde in the presence of acetic acid as a catalyst, forming novel Schiff base compounds. Subsequent cyclization using chloramine-T as a promoter yielded novel 1,3,4- oxadiazole derivatives (Adimule et al., 2014).

Molecular Structure Analysis The molecular structure of related oxadiazole compounds has been studied using Density Functional Theory (DFT) calculations. For instance, the molecular structure, vibrational wavenumbers, and electrostatic potential of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole were analyzed using DFT/B3LYP method. These studies provide insights into the bond lengths, bond angles, and reactivity sites for electrophilic and nucleophilic attacks (Dhonnar et al., 2021).

Aplicaciones Científicas De Investigación

Antimicrobial Properties

5-(4-fluorophenyl)-1,3,4-oxadiazole derivatives demonstrate notable antimicrobial properties. These compounds, particularly those with a higher number of fluorine atoms, exhibit potent activity against a broad panel of bacterial and fungal strains, underscoring the significance of the fluorine atom in enhancing antimicrobial efficacy (Parikh & Joshi, 2014).

Anticancer Potential

Certain 1,3,4-oxadiazole derivatives, including those with 5-(4-fluorophenyl) groups, have been evaluated for their anticancer activity. These compounds show promise in inhibiting the growth of cancer cells, making them significant in the development of new anticancer therapies (Aboraia et al., 2006).

Delayed Luminescence and OLED Applications

1,3,4-oxadiazole derivatives, including those with fluorophenyl groups, exhibit delayed luminescence, which is crucial for applications in organic light-emitting diodes (OLEDs). These compounds provide efficient emission and have potential in improving OLED technology (Cooper et al., 2022).

Polymer Science

Fluorinated poly(1,3,4-oxadiazole-ether-imide)s, incorporating 5-(4-fluorophenyl)-1,3,4-oxadiazole, are notable for their solubility in various organic solvents and thermal stability. These polymers, with potential applications in coatings and electronics, exhibit blue fluorescence, suggesting their use in optoelectronic devices (Hamciuc et al., 2005).

Liquid Crystal Properties

Certain 1,3,4-oxadiazole derivatives, like 5-(4-fluorophenyl)-1,3,4-oxadiazole, have been studied for their liquid crystalline properties. These compounds display various mesophases, such as nematic and smectic, which are important for liquid crystal display technologies (Zhu et al., 2009).

Biological Activity and Structure Analysis

Synthesized derivatives like 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine have been examined for their antibacterial, antioxidant, and anti-TB activities. These studies include molecular docking for InhA protein, highlighting the potential of these compounds in pharmaceutical applications (Mamatha et al., 2019).

Propiedades

IUPAC Name |

5-(4-fluorophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2OS/c13-9-5-3-8(4-6-9)12-14-11(15-16-12)10-2-1-7-17-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWBPAIXITWXIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24795822 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(4-Fluorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5551784.png)

![(1R*,5R*)-N-(3-fluorophenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5551802.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide hydrochloride](/img/structure/B5551810.png)

![2-{2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5551811.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5551817.png)

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5551846.png)

![N,N-dimethyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551852.png)

![1-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5551862.png)

![3-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5551867.png)